Arsenic(II) sulfide

Description

Significance in Contemporary Chemical Science and Material Engineering

Arsenic sulfide (B99878) compounds are at the forefront of various research initiatives due to their unique properties. In material engineering, Arsenic(II) sulfide is investigated for its potential in semiconductor technology owing to its distinct electrical characteristics. ontosight.ai It has been utilized in the synthesis of specialized materials such as direct-band-gap semiconductors and chalcogenide zeolite analogs. sigmaaldrich.com A significant property of this compound is its strong second harmonic generation, which makes it a valuable material for nonlinear optical applications. sigmaaldrich.com

The field of nanotechnology has seen promising developments with the fabrication of this compound nanocrystals, or quantum dots. nih.govresearchgate.net These nanocrystals exhibit size-dependent fluorescence, a property that is being explored for various technological uses. nih.govresearchgate.netacs.org Furthermore, ternary compounds like copper-arsenic-sulfide (CAS) are being researched as potential p-type absorber materials in photovoltaic cells, highlighting the relevance of arsenic sulfides in renewable energy technologies. mdpi.com

Overview of Key Research Domains Pertaining to Arsenic Sulfide Chemistry

Research into arsenic sulfide chemistry is multifaceted, spanning several key domains. A primary area is the synthesis and characterization of different arsenic sulfide forms. This includes the study of various molecular structures and phases such as realgar, pararealgar, and alacranite, which consist of cage-like As₄Sₙ molecules. researchgate.net

A major research focus is on nanotechnology, specifically the fabrication of nano-sized arsenic sulfides to overcome the low water solubility of the bulk material. researchgate.net The synthesis of this compound quantum dots has been achieved through wet chemical processes, transforming the bulk material into nanocrystals that display unique fluorescent properties. nih.govresearchgate.netacs.org

Environmental and conservation science represents another critical research domain. Studies employ advanced analytical techniques to track the transformation of arsenic sulfide pigments like realgar (As₄S₄) and orpiment (As₂S₃) in historical paints. rsc.orgrsc.org This research has shown that these pigments degrade under light exposure, forming arsenite (As³⁺) and arsenate (As⁵⁺) compounds that can migrate through paint layers. rsc.org Understanding these degradation pathways is crucial for the preservation of cultural artifacts. rsc.orgrsc.org Additionally, the geochemistry of arsenic-sulfur species in aquatic and groundwater environments is an active area of investigation, focusing on their formation, stability, and transport. nmsu.eduuni-bayreuth.de

Methodological Frameworks in Arsenic Sulfide Investigations

A variety of sophisticated analytical and modeling techniques are employed to investigate arsenic sulfide compounds. Synchrotron-based methods are particularly powerful for speciation and distribution analysis. Synchrotron radiation micro-X-ray fluorescence (SR µ-XRF) is used to map the distribution of arsenic within complex matrices like paint layers, while micro-X-ray Absorption Near Edge Structure (µ-XANES) analysis helps identify the specific arsenic species present, such as intact sulfides, arsenites, and arsenates. rsc.orgrsc.org

For structural and compositional analysis of synthesized materials, researchers utilize techniques like X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) to determine the phase and surface chemical composition of arsenic sulfide precipitates. mdpi.com Chemical and electron probe analyses are used to ascertain the elemental composition of mineral concentrates. nvngu.in.ua

In the realm of synthesis, innovative methods like wet chemical processing have been developed. One such method involves dissolving bulk this compound in ethylenediamine (B42938) to form a solution-like cluster, which is then transformed into nanocrystals through mild thermal treatment in protic polar solvents. nih.govacs.org To predict and optimize reaction conditions, especially in high-temperature processes like the sulfidation of ores, thermodynamic analysis and modeling are employed. nvngu.in.ua In environmental studies, reactive-transport models are developed to simulate arsenic biogeochemistry in settings like groundwater. nmsu.edu

Detailed Research Findings

Physical and Chemical Properties of this compound

This compound, also known as realgar in its mineral form, is a primary compound of interest in this chemical family. mfa.org Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | As₂S₂ | sigmaaldrich.comscbt.comnih.gov |

| Molecular Weight | ~213.97 g/mol | sigmaaldrich.comscbt.comchemicalbook.com |

| Appearance | Orange to red-orange crystals/powder | mfa.orgchemicalbook.com |

| Melting Point | 307-320 °C (585-608 °F) | mfa.orgnoaa.gov |

| Boiling Point | 565 °C (1049 °F) | chemicalbook.comnoaa.gov |

| Density | ~3.5-3.59 g/mL | mfa.orgnoaa.gov |

| Solubility | Insoluble in water; soluble in alkaline sulfide solutions. | ontosight.aimfa.org |

Investigational Techniques in Arsenic Sulfide Research

The study of arsenic sulfides relies on a diverse toolkit of advanced analytical methods.

| Technique | Application in Arsenic Sulfide Research | Source(s) |

| Synchrotron µ-XRF | Maps the spatial distribution of arsenic in heterogeneous samples, such as historic paint layers. | rsc.org |

| Synchrotron µ-XANES | Identifies the oxidation state and chemical form (speciation) of arsenic, distinguishing between sulfides, arsenites (As³⁺), and arsenates (As⁵⁺). | rsc.orgrsc.org |

| X-Ray Diffraction (XRD) | Determines the crystalline structure and phase composition of arsenic sulfide materials, such as identifying amorphous As₂S₃ precipitates. | mdpi.com |

| Wet Chemical Synthesis | Fabricates nanocrystals and quantum dots from bulk this compound via a cluster-mediate transformation process. | nih.govresearchgate.netacs.org |

| Thermodynamic Analysis | Predicts the behavior and outcomes of chemical reactions at various temperatures, such as the formation of As₂S₃ and As₄S₄ during ore processing. | nvngu.in.ua |

| Reactive-Transport Modeling | Simulates the biogeochemical behavior and transport of arsenic species in environmental systems like groundwater. | nmsu.edu |

Structure

2D Structure

Properties

CAS No. |

12044-30-3 |

|---|---|

Molecular Formula |

As2S2 |

Molecular Weight |

213.98 g/mol |

InChI |

InChI=1S/As2S2/c3-1-2-4 |

InChI Key |

KKPLQJMNSIUAFP-UHFFFAOYSA-N |

SMILES |

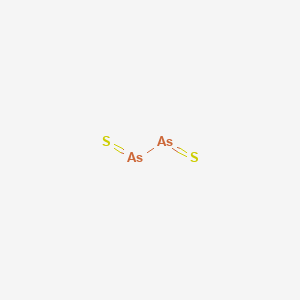

S=[As][As]=S |

Canonical SMILES |

S=[As][As]=S |

Other CAS No. |

12044-30-3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Fabrication of Arsenic Sulfide Materials

Solution-Phase Chemical Synthesis Routes for Arsenic Sulfide (B99878)

Solution-phase synthesis offers a versatile and scalable approach to produce arsenic sulfide materials with controlled size, morphology, and composition. These methods are generally carried out at relatively low temperatures and atmospheric pressure, making them cost-effective and accessible.

Precipitation Techniques

Precipitation is a widely utilized method for the synthesis of arsenic sulfide, particularly in the form of nanoparticles. This technique involves the reaction of soluble arsenic precursors with a sulfide source in a liquid medium, leading to the formation of an insoluble arsenic sulfide product.

A common approach involves the treatment of aqueous solutions containing As(III) ions with hydrogen sulfide (H₂S). This reaction results in the precipitation of arsenic trisulfide (As₂S₃), which is a closely related arsenic sulfide. While direct precipitation of stoichiometric As₂S₂ can be challenging, manipulation of reaction parameters such as pH, temperature, and precursor concentration can influence the composition and properties of the resulting precipitate. For instance, adjusting the S:As molar ratio during the reaction can impact the final product. In some studies, a S:As molar ratio of 2.5 has been shown to effectively remove 99% of As(III) from acidic wastewater through precipitation.

| Precursor (As) | Sulfide Source | Solvent | Temperature (°C) | Key Findings |

| As(III) solution | NaHS | Acidic Water (pH 2) | Ambient | 99% removal of As(III) at S:As molar ratio of 2.5. |

| As(V) solution | NaHS | Acidic Water (pH 2) | Ambient | 84% removal of As(V) at S:As molar ratio of 5. |

Solvothermal and Hydrothermal Approaches

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline nanomaterials. These processes are carried out in a sealed vessel, known as an autoclave, where solvents are heated above their boiling points, generating high pressure. This environment facilitates the dissolution and recrystallization of precursors, leading to the formation of well-defined crystalline structures. When water is used as the solvent, the method is termed hydrothermal.

The synthesis of complex arsenic chalcogenides has been successfully demonstrated using these methods. For example, quaternary arsenic chalcogenides have been synthesized by reacting precursors like As₂S₃ with metal iodides and cesium carbonate in a mixed solvent system of 1,2-diaminopropane and water at temperatures around 140-150 °C. researchgate.netnih.gov While these examples showcase the potential of solvothermal/hydrothermal routes for creating complex arsenic-sulfur containing materials, the synthesis of pure As₂S₂ via this method requires careful selection of precursors and optimization of reaction conditions such as temperature, pressure, and solvent composition. The use of different organic solvents as mineralizers can lead to arsenic chalcogenides with varying architectures, from one-dimensional chains to two-dimensional layers. researchgate.netnih.gov

| Arsenic Precursor | Other Reactants | Solvent System | Temperature (°C) | Duration | Product |

| As₂S₃ | Cs₂CO₃, CdI₂, S | 1,2-diaminopropane, H₂O | 140 | 7 days | Cs₂Cd₂As₂S₆ researchgate.netnih.gov |

| As₂S₃ | Cs₂CO₃, HgI₂, S | 1,2-diaminopropane, H₂O | Not specified | Not specified | Cs₂Hg₂As₂S₆ |

Cluster-Mediated Transformation Pathways

A novel and effective approach for the synthesis of arsenic(II) sulfide nanocrystals involves a cluster-mediated transformation process. This method utilizes the dissolution of bulk this compound in a suitable solvent to form molecular clusters, which then serve as building blocks for the controlled growth of nanocrystals.

A notable example is the fabrication of As₂S₂ quantum dots from its bulk form. In this process, bulk this compound is dissolved in ethylenediamine (B42938), which leads to the formation of a solution-like cluster, specifically (As₄S₄-NH₂C₂H₄NH₂). researchgate.net This cluster can then be transformed into nanocrystals through a mild thermal treatment in protic polar solvents. The consumption of ethylenediamine during this process assists in the transformation. researchgate.net This technique offers a high degree of control over the size of the resulting nanocrystals, which in turn influences their photoluminescent properties. researchgate.net

| Starting Material | Solvent | Transformation Condition | Product |

| Bulk this compound | Ethylenediamine | Mild thermal treatment in protic polar solvents | This compound nanocrystals (quantum dots) researchgate.net |

Surfactant-Thermal Synthesis

Surfactant-thermal synthesis is a variation of the solvothermal method where surfactants are employed to control the growth and morphology of the resulting nanoparticles. Surfactants are molecules that can adsorb onto the surface of growing crystals, influencing their growth rates along different crystallographic directions and preventing agglomeration.

While specific research detailing the surfactant-thermal synthesis of pure As₂S₂ is limited, this method has been successfully used to synthesize novel crystalline oxochalcogenides. For instance, a two-dimensional oxosulfide has been synthesized under surfactant-thermal conditions using hexadecyltributylphosphonium bromide as the surfactant. This demonstrates the potential of surfactants to direct the formation of complex layered structures. The application of this methodology to arsenic sulfide synthesis could provide a pathway to novel nanostructures with tailored properties.

Vapor-Phase Deposition and Plasma-Assisted Synthesis of Arsenic Sulfide Films

Vapor-phase deposition techniques are essential for the fabrication of high-quality thin films of arsenic sulfide, which are crucial for applications in optics and electronics. These methods involve the transport of precursor materials in the vapor phase to a substrate, where they react or condense to form a solid film.

Chemical Vapor Deposition (CVD) and Plasma-Enhanced CVD (PECVD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The growth of arsenic sulfide thin films via CVD can be achieved through an evaporation-condensation process. In this method, a source material, such as As₂S₃ glass, is heated in an evacuated ampoule, and the resulting vapor deposits on a cooler substrate. The microstructure of the deposited film, ranging from a continuous thin film to nanowires, is influenced by factors such as the initial pressure, substrate temperature, and the quantity of the source material.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that utilizes a plasma to energize the precursor gases. This allows for film deposition at lower temperatures than conventional CVD, which is advantageous for temperature-sensitive substrates. The plasma is typically generated by applying a radio-frequency (RF) voltage to a low-pressure gas.

The synthesis of arsenic sulfide thin films using PECVD has been demonstrated using precursors such as arsenic monosulfide (As₄S₄) and elemental sulfur. In one study, an RF (40.68 MHz) plasma discharge at low pressure (0.1 Torr) was used to initiate chemical interactions between the precursors. This method allows for precise control over the film's composition and structure by adjusting the plasma parameters.

| Deposition Method | Precursors | Substrate Temperature | Plasma Frequency (MHz) | Pressure (Torr) | Key Findings |

| Evaporation-Condensation CVD | As₂S₃ glass | Gradient | - | Evacuated | Formation of thin films and nanowires dependent on temperature and source quantity. |

| PECVD | Arsenic monosulfide (As₄S₄), Sulfur | Not specified | 40.68 | 0.1 | Precise control over film composition. |

| PECVD | Elemental arsenic, Elemental selenium | Not specified | 13.56 | 0.1 | Synthesis of high-quality amorphous arsenic selenide films. |

Physical Vapor Deposition (PVD) and Sputtering Techniques, including Co-Sputtering

Physical Vapor Deposition (PVD) techniques are pivotal in the fabrication of high-purity amorphous arsenic sulfide thin films, which are essential for various optical and electronic applications. Sputtering, a prominent PVD method, involves the bombardment of a target material with energetic ions, leading to the ejection of atoms that then deposit onto a substrate. This process allows for the creation of thin films with controlled thickness and composition.

Radio-frequency (RF) magnetron co-sputtering is an advanced iteration of this technique that enables the deposition of composite materials. In this method, multiple targets of different materials are sputtered simultaneously, allowing for the creation of thin films with tunable optoelectronic properties. For instance, copper-arsenic-sulfide (CAS) thin films have been successfully deposited using RF co-sputtering with a commercial copper target and a custom copper-arsenic-sulfide target. This technique facilitates high deposition rates, homogeneity over large areas, and excellent reproducibility. mdpi.com The resulting films can exhibit pronounced stoichiometry gradients, transitioning from amorphous CAS compounds to crystalline phases like djurleite (Cu₃₁S₁₆) depending on the proximity to the different targets. researchgate.netresearchgate.net

The properties of the deposited films are highly dependent on the sputtering parameters. In the case of CAS thin films, parameters such as the argon flow rate, pressure, and the power applied to each target are carefully controlled to achieve the desired film characteristics. mdpi.com Research has demonstrated that by adjusting these parameters, the bandgap of the resulting material can be tuned, indicating significant potential for applications in wide-bandgap semiconductor devices. researchgate.netnih.govresearchgate.net

Table 1: Parameters for RF Co-Sputtering of Copper-Arsenic-Sulfide Thin Films

| Parameter | Value | Reference |

| Gas | Argon | mdpi.com |

| Argon Flow Rate | 20 sccm | mdpi.com |

| Pressure | 1.0 mTorr | mdpi.com |

| Power (Cu Target) | 50 W | mdpi.com |

| Power (Cu-As-S Target) | 50 W | mdpi.com |

| Sintering Temperature (Cu-As-S Target) | 400 °C | mdpi.com |

| Sintering Duration (Cu-As-S Target) | 12 hours | mdpi.com |

Nanostructure Fabrication of Arsenic Sulfide

The fabrication of arsenic sulfide nanostructures has garnered significant attention due to their unique size-dependent properties that differ from their bulk counterparts. These nanostructures, including quantum dots, nanotubes, and nanowires, exhibit novel optical and electronic characteristics with potential applications in nano- and opto-electronic devices.

Quantum Dot Synthesis and Engineering

This compound quantum dots (QDs) have been successfully synthesized using wet chemical processes. One method involves a cluster-mediated transformation from bulk this compound. In this process, the bulk material is dissolved in ethylenediamine to form a solution of clusters, which are then transformed into nanocrystals with mild thermal treatment in protic polar solvents. nih.gov The resulting nanocrystals exhibit size-dependent fluorescence, with emissions ranging from the ultraviolet to the blue region of the spectrum. nih.govacs.org

The optical properties of these quantum dots are a direct consequence of quantum confinement effects. Ultrasmall QDs with a size of approximately 3 nm show an excitonic absorption peak at 262 nm and a near band-edge emission at 287 nm. As the size of the quantum dots increases to 7-10 nm, multiple excitonic absorption peaks appear at longer wavelengths. acs.org This size-dependent fluorescence is a key characteristic that allows for the engineering of their optical properties for specific applications. nih.govacs.org

Nanotube and Nanowire Formation

Arsenic sulfide nanotubes and nanowires have been synthesized through both biogenic and physical vapor deposition methods. An evaporation-condensation process in evacuated fused quartz ampoules has been used to produce arsenic sulfide (AsₓSᵧ) nanowires. unt.eduscispace.com The formation and morphology of these nanostructures are influenced by several factors, including the initial pressure, substrate temperature, and substrate surface treatment. unt.eduscispace.comornl.gov A variety of microstructures can be obtained, ranging from a continuous thin film to isolated nanodroplets and nanowires, depending on the temperature gradient within the ampoule. unt.eduscispace.com The growth of these nanowires appears to be a thermally-activated process. unt.eduscispace.com

Biogenic routes have also proven effective in the formation of arsenic-sulfide nanotubes. The dissimilatory metal-reducing bacterium Shewanella sp. strain HN-41 can produce an extensive extracellular network of filamentous arsenic-sulfide nanotubes. elsevierpure.compnas.orgnih.govosti.govnih.gov These nanotubes have diameters ranging from 20 to 100 nm and can reach lengths of up to 30 μm. elsevierpure.compnas.orgnih.govnih.gov Initially, these biogenic nanotubes are composed of amorphous As₂S₃, but with time, they evolve into polycrystalline phases of minerals like realgar (AsS) and duranusite (As₄S). pnas.orgnih.gov These matured nanotubes exhibit both metallic and semiconducting electrical properties and are photoconductive. pnas.orgnih.gov

Table 2: Comparison of Arsenic Sulfide Nanostructure Synthesis Methods

| Nanostructure | Synthesis Method | Key Parameters/Features | Resulting Morphology |

| Quantum Dots | Wet Chemical (Cluster-Mediated) | Ethylenediamine solvent, thermal treatment | 3-10 nm nanocrystals |

| Nanowires | Evaporation-Condensation | Pressure, substrate temperature, surface treatment | Wires, droplets, thin films |

| Nanotubes | Biogenic (Shewanella sp.) | Microbial reduction of As(V) and S₂O₃²⁻ | 20-100 nm diameter, ~30 µm length |

Self-Assembly and Templated Growth

The formation of arsenic sulfide nanostructures can also be achieved through self-assembly and templated growth mechanisms, often driven by biological processes. In the biogenic synthesis of arsenic-sulfide nanotubes by Shewanella sp., the microorganisms facilitate the formation of these complex structures, suggesting a biologically templated or controlled assembly process. pnas.org While the precise mechanisms of self-assembly in these systems are still under investigation, it is clear that the cellular processes of the bacteria play a crucial role in directing the nucleation and growth of the nanotubes.

Biogenic and Biomimetic Synthesis of Arsenic Sulfide Minerals

Biogenic and biomimetic approaches to the synthesis of arsenic sulfide minerals offer environmentally friendly and controlled methods for producing these materials. These processes often leverage the metabolic activities of microorganisms to facilitate the precipitation of arsenic sulfide minerals from aqueous solutions.

Microbial Biomineralization Processes

Microbial biomineralization is a key process in the formation of arsenic sulfide minerals in natural environments and can be harnessed for bioremediation and material synthesis. The concurrent microbial reduction of arsenate (AsV) and sulfate (B86663) (SO₄²⁻) leads to the formation of poorly soluble arsenic sulfide minerals (ASM). nih.govnih.gov This process is mediated by anaerobic bacteria, which use an electron donor such as ethanol to reduce arsenate to arsenite (AsIII) and sulfate to sulfide (H₂S). nih.govnih.gov The subsequent reaction between arsenite and sulfide results in the precipitation of arsenic sulfide minerals like orpiment (As₂S₃) and realgar (AsS). nih.govnih.gov

The efficiency and rate of this biomineralization process are significantly influenced by environmental conditions, particularly pH. Studies have shown that mildly acidic conditions (pH 6.1) dramatically enhance the rate and extent of arsenic removal compared to neutral or slightly alkaline conditions (pH 7.2). nih.gov At a lower pH, the amount of arsenic removed can be two-fold higher, and the rate of removal can be up to 17-fold greater. nih.gov The composition of the resulting precipitate is also pH-dependent, with a higher proportion of orpiment forming at a higher pH. nih.gov

Engineered microorganisms have also been utilized for the controlled synthesis of arsenic sulfide nanomaterials. By expressing specific reductase genes in bacteria like E. coli, it is possible to produce arsenic sulfide precipitates with nanoscale dimensions. researchgate.net This approach offers the advantages of being rapid, cost-effective, and simple, providing a versatile platform for synthesizing a variety of nanomaterials. researchgate.net

Enzyme-Mediated Formation

The formation of this compound through biological pathways is a significant area of research, particularly in the context of bioremediation. This process relies on the metabolic activities of specific microorganisms that can transform arsenic and sulfur compounds, leading to the precipitation of arsenic sulfide minerals.

Microbial sulfate and arsenate reduction is a key mechanism for the enzyme-mediated formation of arsenic sulfide. In anaerobic environments, certain bacteria utilize arsenate (As(V)) as a terminal electron acceptor, reducing it to the more mobile and toxic arsenite (As(III)). Concurrently, sulfate-reducing bacteria (SRB) reduce sulfate (SO₄²⁻) to sulfide (S²⁻). The subsequent chemical reaction between the biologically produced arsenite and sulfide results in the precipitation of poorly soluble arsenic sulfide minerals, such as orpiment-like (As₂S₃) and realgar-like (AsS) phases. nih.gov

Research conducted in continuous-flow anaerobic bioreactors has demonstrated the efficacy of this process. In one study, a bioreactor maintained at a pH of 6.25-6.50 and supplied with As(V), SO₄²⁻, and ethanol as an electron donor, achieved an average removal of 91.2% of total soluble arsenic. nih.gov In contrast, a control bioreactor without a sulfate supply showed less than 5% arsenic removal, highlighting the critical role of biogenic sulfide production. nih.gov The molar ratio of sulfur to arsenic in the removed solids suggested the formation of a mixture of As₂S₃ and AsS, a finding confirmed by K-edge X-ray absorption spectroscopy. nih.gov

This bioremediation strategy offers a potential low-cost method for removing arsenic from contaminated groundwater by leveraging naturally occurring or supplemented sulfate. nih.gov

Another remarkable example of biological arsenic sulfide formation is observed in nature. The alvinellid worm, Paralvinella hessleri, which inhabits deep-sea hydrothermal vents, is known to produce orpiment (As₂S₃). wikipedia.org This biological accumulation represents a fascinating instance of enzyme-mediated mineralization in a unique geological environment. wikipedia.org

| Parameter | Condition / Value | Reference |

| Process | Concurrent microbial reduction of arsenate and sulfate | nih.gov |

| Microorganisms | Arsenate-reducing and Sulfate-reducing bacteria | nih.gov |

| Environment | Anaerobic, slightly acidic (pH 6.25-6.50) | nih.gov |

| Reactants | Arsenate (As(V)), Sulfate (SO₄²⁻), Ethanol (electron donor) | nih.gov |

| Products | Orpiment-like (As₂S₃), Realgar-like (AsS) | nih.gov |

| Arsenic Removal Efficiency | 91.2% | nih.gov |

| Natural Occurrence | Paralvinella hessleri (deep-sea hydrothermal vent worm) | wikipedia.org |

Additive Manufacturing and Advanced Processing of Arsenic Sulfide Glasses

Arsenic sulfide glasses are key materials for infrared (IR) optics due to their broad transmission window. wikipedia.orgspiedigitallibrary.org Advanced fabrication techniques, including additive manufacturing, are being developed to produce complex optical components that are difficult or expensive to make using conventional methods like diamond turning or molding. spiedigitallibrary.orgresearchgate.net

Additive Manufacturing (3D Printing)

The feasibility of 3D printing arsenic sulfide chalcogenide glasses has been successfully demonstrated using a filament-feed extrusion process. researchgate.net This additive manufacturing technique allows for the fabrication of complex, three-dimensional glass structures.

A study focused on an As₄₀S₆₀ glass composition, selected for its low glass transition temperature (Tg) of 188°C, which facilitates processing. researchgate.net The fabrication process involved two main stages:

Filament Preparation: High-purity arsenic and sulfur elements were melted in a rocking furnace and quenched in water to form the bulk glass. This glass was then drawn into a filament using the crucible method. researchgate.net

3D Printing: The glass filament was fed into a commercial 3D printer. The extrusion was performed at a temperature approximately 140°C above the glass's Tg. To minimize thermal gradients and improve adhesion, the glass was printed onto an arsenic sulfide glass substrate preheated to 170°C. researchgate.net

Characterization of the 3D-printed specimens revealed no significant differences in chemical and thermal properties compared to the original bulk glass, demonstrating the viability of this additive manufacturing approach for creating specialty optical components. researchgate.net

| Parameter | Value / Method | Reference |

| Glass Composition | As₄₀S₆₀ | researchgate.net |

| Glass Transition Temp (Tg) | 188°C | researchgate.net |

| Manufacturing Process | Filament Feed Extrusion (3D Printing) | researchgate.net |

| Filament Fabrication | Crucible Technique | researchgate.net |

| Extrusion Temperature | ~328°C (Tg + 140°C) | researchgate.net |

| Substrate | As₄₀S₆₀ Glass | researchgate.net |

| Substrate Temperature | 170°C | researchgate.net |

Direct Laser Writing (DLW)

Another advanced technique for fabricating microstructures is direct laser writing. This method is used to create photo-patterned 3D structures in thin films of arsenic trisulfide (As₂S₃). spiedigitallibrary.org The process involves:

Film Deposition: A thin film of As₂S₃ is deposited onto a substrate, such as a silicon wafer, via thermal evaporation. spiedigitallibrary.org

Photo-Patterning: Multi-photon exposure from a laser is used to write a pattern into the film. This light exposure cross-links the glassy film, transforming it into a network solid in the exposed regions. spiedigitallibrary.org

Development: The film is treated with a polar solvent, which selectively removes the unexposed material, leaving behind a negative-tone replica of the laser-written pattern. spiedigitallibrary.org

This technique allows for the fabrication of nano-scale features and complex 3D microstructures for applications in photonic waveguides and acousto-optics. spiedigitallibrary.org

Spectroscopic Characterization and Structural Elucidation of Arsenic Sulfide

Vibrational Spectroscopy Applications in Arsenic Sulfide (B99878) Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a material. By analyzing the interaction of light with these vibrational modes, detailed information about the chemical bonds, molecular structure, and network connectivity can be obtained.

Raman spectroscopy is a powerful non-destructive technique that identifies the structural fingerprint of molecules by analyzing their vibrational modes. researchgate.netarxiv.org In the context of arsenic(II) sulfide, it provides valuable data on the covalent network structure. For instance, studies on high-pressure phases of AsS have shown complex Raman spectra, indicating the presence of both "weak" and "strong" covalent bonds, specifically As–S and As–As bonds with varying interatomic distances. researchgate.net The network of high-pressure AsS glass contains a significant number of As–As bonds, leading to similarities between its Raman spectrum and that of the crystalline high-pressure phase. researchgate.net

The analysis of Raman spectra can distinguish between different arsenic sulfide species. In aqueous solutions containing thioarsenite and arsenite, broad peaks in the region of 400-500 cm⁻¹ are attributed to As-S bonds, while those in the 500-600 cm⁻¹ region correspond to As-O bonds. researchgate.net This allows for the characterization of complex speciation in solution under varying conditions. The technique is sensitive enough to distinguish between slight differences in molecular composition, making it a powerful tool for constructing chemical images based on these molecular distinctions. acs.org

Table 1: Characteristic Raman Bands for Arsenic-Containing Species

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 400-500 | As-S bonds | researchgate.net |

| 500-600 | As-O bonds | researchgate.net |

| 450 | As-S bonds (sharp) | researchgate.net |

| 600-700 | S-H bonds | researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is another crucial vibrational spectroscopy technique used to identify chemical bonds within a material. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations. FTIR has been employed to investigate the bonding structures of arsenic compounds. For example, in the study of arsenate and arsenite adsorption on goethite, FTIR was used to identify the formation of binuclear bridging complexes (Fe-O-AsO(OH)-O-Fe). epa.gov

In the analysis of arsenic sulfide materials, FTIR provides complementary information to Raman spectroscopy. researchgate.net The technique can be used to monitor chemical changes, such as those occurring during the degradation of arsenic sulfide pigments. bohrium.com For example, μ-FTIR has been used in conjunction with other methods to study the transformation of these pigments. researchgate.net FTIR analysis of biomass after arsenic adsorption has shown peak shifts in the fingerprint region (below 1500 cm⁻¹) and above 3000 cm⁻¹, indicating the involvement of various functional groups in the binding process. researchgate.net

X-ray Absorption and Scattering Techniques for Arsenic Sulfide Speciation and Structure

X-ray-based techniques are indispensable for determining the elemental composition, oxidation state, and local atomic structure of arsenic sulfide compounds. These methods utilize the interaction of X-rays with the core-level electrons of atoms to provide detailed structural and chemical information.

X-ray Absorption Spectroscopy (XAS) is an element-specific probe that provides information on the local chemical and structural order of an absorbing element. researchgate.netresearchgate.netgeoscienceworld.org The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is within about 50-100 eV of the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. uq.edu.auwashington.eduuu.nl For arsenic, the K-edge absorption energy increases with an increase in its oxidation state. uq.edu.au This allows for the differentiation of arsenic species, such as arsenite (As³⁺) and arsenate (As⁵⁺). rsc.org First-principles As K-edge XANES calculations have been performed for reference compounds like realgar (AsS) and orpiment (As₂S₃), demonstrating that the oxidation state of arsenic can be determined from the inflection point of the absorption edge. rsc.orgresearchgate.net High-energy-resolution fluorescence-detected (HERFD)-XANES can provide even greater spectral resolution, enhancing the ability to differentiate between various arsenic sulfide species. nih.gov

XAS studies have been instrumental in characterizing arsenic speciation in a variety of materials. For example, XAS results have shown that in sulfidic solutions, arsenic can exist as mixtures of arsenite and thioarsenites, with increasing sulfur substitution for oxygen as sulfide concentration rises. researchgate.net The technique is powerful for speciating arsenic in solid samples because it is non-destructive and requires only a small amount of sample. nih.gov

Table 2: Arsenic K-edge XANES White-Line Positions for Various Arsenic Species

| Compound | Formula | Arsenic Oxidation State | White-Line Position (eV) | Reference |

|---|---|---|---|---|

| Arsenopyrite (B74077) | FeAsS | -I | 11868.0 | nih.gov |

| Orpiment | As₂S₃ | +III | ~11872 | nih.govnih.gov |

| Arsenolite | As₂O₃ | +III | ~11872 | nih.gov |

| Realgar | AsS | +II | ~11871 | nih.gov |

| Sodium Arsenate | Na₃AsO₄ | +V | ~11875 | nih.gov |

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to the crystal structure of the material.

XRD is used to confirm the phase purity of synthesized arsenic sulfide materials and to study their structural transformations. acs.orgnih.gov For instance, XRD patterns can be used to monitor the transformation of ferrihydrite to Fe-sulfide phases in the presence of arsenic. nih.gov Studies on arsenic trisulfide thin films have used XRD to identify the transition from an amorphous to a polycrystalline phase at elevated temperatures. aip.org Furthermore, single-crystal XRD has been instrumental in observing the light-induced transformation of realgar to pararealgar at the atomic scale. researchgate.net

Electron diffraction and transmission electron microscopy (TEM) are powerful techniques for investigating the structure of materials at the nanoscale. rsc.orgillinois.edu Due to the shorter wavelength of electrons compared to X-rays, electron diffraction can be used to study very small crystalline domains.

TEM, in conjunction with electron diffraction, has been used to study the microstructural changes in electron-beam-evaporated arsenic trisulfide thin films. aip.org These studies revealed that the films were amorphous up to 150 °C, with a transition to a polycrystalline phase occurring at 200 °C. aip.org Electron diffraction patterns confirmed the formation of monoclinic silver sulfide (α-Ag₂S) nanocrystals within an arsenic trisulfide solution. princeton.eduresearchgate.net Early electron diffraction investigations also provided structural information on arsenic disulfide (realgar) and arsenic trisulfide (orpiment). acs.org Analytical spectroscopy within the TEM, such as energy-dispersive X-ray spectroscopy (EDX) and electron energy loss spectroscopy (EELS), can provide chemical composition and bonding information at the nanoscale, though it can be challenging for beam-sensitive materials. nih.gov

Optical Spectroscopy for Electronic Structure and Luminescence Properties of Arsenic Sulfide

Optical spectroscopy techniques are pivotal in characterizing the electronic and photophysical properties of arsenic sulfide materials. These methods provide insights into the electronic band structure, defect states, and luminescent behavior, which are crucial for optoelectronic applications.

UV-Visible Spectroscopy for Band Gap Determination

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for determining the optical band gap of semiconducting materials like arsenic sulfide. caltech.edu The process involves irradiating the material with light of varying wavelengths and measuring the absorption or reflectance. thermofisher.com The absorption of photons promotes electrons from the valence band to the conduction band. The minimum energy required for this transition corresponds to the band gap energy (Eg). caltech.edu

For powders and non-transparent solids, diffuse reflectance spectroscopy (DRS) is the appropriate method. thermofisher.com The collected reflectance data can be transformed using the Kubelka-Munk function, which relates reflectance to the absorption coefficient. irb.hr The band gap is then typically estimated using a Tauc plot analysis, which relates the absorption coefficient to the photon energy. thermofisher.comirb.hr By extrapolating the linear portion of the Tauc plot to the energy axis, the band gap energy can be determined. thermofisher.com

Studies using diffuse reflectance UV-Vis spectrophotometry on various arsenic sulfide materials have revealed their semiconducting properties. The band gap energy is calculated from the onset wavelength of absorption. uantwerpen.be Research indicates that the band gap is influenced by both the crystalline structure and the elemental composition. For instance, in amorphous arsenic sulfides, a higher sulfur content generally corresponds to a higher band gap energy. uantwerpen.be Conversely, amorphous arsenic sulfide tends to have a smaller band gap than its crystalline counterpart of a similar composition. uantwerpen.be

| Arsenic Sulfide Material | Onset Wavelength (nm) | Calculated Band Gap (eV) |

|---|---|---|

| Natural Realgar (α-As₄S₄) | 609 | 2.04 |

| Natural Orpiment (As₂S₃) | 549 | 2.26 |

| Amorphous As₄₀S₆₀ | 569 | 2.18 |

| Amorphous As₂₄S₇₆ | 554 | 2.24 |

Table 1: Onset wavelengths and calculated band gap energies for various arsenic sulfide materials determined by UV-Vis diffuse reflectance spectroscopy. uantwerpen.be

Photoluminescence (PL) and Two-Photon Fluorescence Studies

Photoluminescence (PL) is the emission of light from a material after the absorption of photons. It is a powerful tool for investigating electronic structure, defects, and recombination processes in semiconductors. Arsenic sulfide materials have been shown to exhibit significant photoluminescence.

Nanocomposites of arsenic sulfide doped into porous glasses demonstrate strong PL signals when excited with lasers at wavelengths of 405 nm and 532 nm. ama-science.orgama-science.org Under 405 nm excitation, a broad and intense emission band centered at 511 nm is observed. ama-science.org Similarly, arsenic sulfide thin films can exhibit an intense, broad PL band with a maximum at 2.2 eV when excited by a 473 nm laser. researchgate.net The intensity of photoluminescence can be influenced by the material's composition, structure, and any photoinduced structural transformations. ama-science.orgresearchgate.net For example, laser irradiation can alter the PL intensity, with the effect being dependent on the irradiation wavelength. ama-science.org

This compound nanocrystals have been shown to exhibit size-dependent fluorescence, with emissions ranging from the UV to the blue region of the spectrum. researchgate.net These nanocrystals also demonstrate two-photon fluorescence, a nonlinear optical process where a molecule is excited by the simultaneous absorption of two photons. researchgate.net The study of two-photon absorption (TPA) in arsenic sulfide glasses, such as As₂S₃, confirms the occurrence of these nonlinear processes, which are important for applications in photonics and optical data storage. researchgate.net

| Material Form | Excitation Wavelength (nm) | Key Findings |

|---|---|---|

| As₂S₃ in Porous Glass | 405 | Broad, intense emission band at 511 nm. ama-science.org |

| As₅₃S₄₇ Thin Films | 473 | Intense, broad PL band with a maximum at 2.2 eV. researchgate.net |

| Two-Dimensional As-S | 473, 632.8 | Strong structural photoluminescence observed. researchgate.net |

| As(II) Sulfide Nanocrystals | Not specified | Size-dependent fluorescence (UV to blue) and two-photon fluorescence. researchgate.net |

Table 2: Summary of photoluminescence and two-photon fluorescence studies on Arsenic Sulfide materials.

Advanced Microscopic and Elemental Analysis of Arsenic Sulfide Materials

Advanced microscopy techniques are essential for understanding the morphology, crystal structure, and elemental composition of arsenic sulfide materials at the micro- and nanoscale.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a widely used technique for the characterization of materials. SEM provides high-resolution images of the sample's surface topography, while EDX allows for the elemental analysis of a selected area of that surface. researchgate.net The electron beam of the microscope excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. researchgate.net

This technique has been successfully applied to identify arsenic sulfide pigments in historical artifacts. For example, SEM-EDX analysis was used to examine paint samples from Rembrandt's "The Night Watch," where it identified particles as arsenic sulfide, specifically pararealgar. researchgate.net In other applications, SEM-EDX is used to confirm the elemental composition and stoichiometry of synthesized arsenic sulfide nanostructures, ensuring that the desired ratio of arsenic to sulfur is achieved. researchgate.netresearchgate.net The method is a powerful tool for both qualitative and quantitative elemental mapping, providing spatial distribution of arsenic and sulfur within a sample. academicjournals.org

Theoretical and Computational Chemistry of Arsenic Sulfide

Density Functional Theory (DFT) Investigations of Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of arsenic sulfide (B99878) materials. arxiv.org This quantum mechanical modeling method allows for the calculation of various properties of molecules and materials, including their energy, geometry, and electronic structure. acs.org

DFT calculations have been instrumental in determining the electronic band structure and density of states (DOS) of arsenic-containing compounds. aps.org These calculations provide fundamental insights into the material's conductivity and electronic behavior. For instance, studies on various arsenic sulfide glasses using first-principles cluster calculations have helped in interpreting experimental Raman spectra. researchgate.net By modeling various atomic arrangements and stoichiometries, researchers can confirm the identities of main vibrational bands and understand the underlying electronic structure. researchgate.net

The electronic properties of arsenic sulfide systems are complex, with some studies indicating that treating the f electrons of arsenic as valence electrons can significantly perturb the bands near the Fermi level. aps.org The choice of the exchange-correlation functional within DFT, such as the screened hybrid functional of Heyd, Scuseria, and Ernzerhof (HSE06), is crucial for obtaining accurate electronic structure results. aps.org

Table 1: Key Findings from DFT Studies on Arsenic Sulfide Electronic Properties

| Property Investigated | Computational Method | Key Findings |

| Vibrational Modes | First-principles cluster calculations (DFT) | Confirmed identities of main vibrational bands in Raman spectra of As-S glasses. researchgate.net |

| Electronic Structure | Screened hybrid functional (HSE06) | Treating 4f electrons as valence electrons perturbs bands near the Fermi level. aps.org |

| Adsorption Properties | DFT with continuum solvent model | Bidentate binuclear binding of arsenate on alumina surfaces is preferred. mdpi.com |

Understanding the adsorption mechanisms and interfacial interactions of arsenic sulfide is critical for environmental and materials science applications. DFT has been employed to study the adsorption of arsenic species onto various mineral surfaces. researchgate.net For example, DFT calculations have shown a preference for a bidentate binuclear configuration when arsenate adsorbs onto alumina surfaces, indicating that steric factors play a significant role in reactivity. mdpi.com

Computational studies have also investigated the interaction of trivalent arsenic with different topologies of Fe-doped graphene nanosheets in aqueous environments. researchgate.net These studies, based on DFT, analyze the stability and interaction of the formed complexes, suggesting that such materials could be effective for arsenic removal. researchgate.net The adsorption of various gas molecules on arsenene, a 2D form of arsenic, has also been explored using DFT, revealing its potential as a gas sensor. researchgate.net

Molecular Dynamics and Monte Carlo Simulations of Arsenic Sulfide Systems

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of atoms and molecules over time. lidsen.com These methods provide a microscopic view of adsorption processes and other dynamic events. acs.org

MD simulations have been utilized to investigate arsenic removal by various metal oxides, offering a molecular-level understanding of the adsorption phenomenon. acs.org These simulations can elucidate structures and adsorption processes by applying appropriate computational calculations. acs.org While specific MD studies focusing solely on arsenic(II) sulfide are not extensively documented in readily available literature, the methodology is broadly applied to arsenic-containing systems to understand their interactions in various environments. nih.govmdpi.com

Monte Carlo simulations have been employed in a probabilistic approach to assess the risks associated with arsenic contamination in water sources. iwaponline.com This method allows for the consideration of variability and uncertainty in exposure parameters, providing a distribution of possible outcomes rather than a single-point estimate. nih.gov For instance, Monte Carlo simulations have been used to evaluate the potential for arsenic release from sediments and the associated ecological and health risks. nih.gov

Quantum-Chemical Modeling of Reaction Pathways and Stability

Quantum-chemical modeling provides deep insights into the reaction pathways and stability of arsenic sulfide molecules. Ab initio quantum chemical investigations have been used to explore the structural diversity of arsenic sulfide molecules with compositions between As₄S₆ and As₄. core.ac.uk These calculations have predicted the existence of several molecular configurations in the arsenic sulfide system that have not yet been discovered as minerals. core.ac.uk

Such studies have revealed that the As₄S₄ composition, for example, can exist in two molecular configurations: realgar-type and pararealgar-type molecules. core.ac.uk Furthermore, three distinct molecular configurations are predicted for the As₄S₃ composition. core.ac.uk The relative stability of different arsenic sulfide clusters and their ions has been investigated by calculating their dissociation energies. nih.gov These theoretical studies are crucial for understanding the fundamental chemistry of these compounds and for identifying potentially new materials. core.ac.uk Geochemical modeling has also been used to study the oxidation kinetics of arsenic sulfide, indicating that the oxidation of these minerals is primarily dominated by surface reactions. researchgate.net

Table 2: Predicted Molecular Configurations in the As-S System

| Composition | Predicted Molecular Configurations |

| As₄S₅ | Uzonite-type molecule core.ac.uk |

| As₄S₄ | Realgar-type and Pararealgar-type molecules core.ac.uk |

| As₄S₃ | Three distinct molecular configurations core.ac.uk |

| As₄S₂ | Two distinct molecular configurations core.ac.uk |

| As₄S | Duranusite-type molecule core.ac.uk |

Computational Predictions of Novel Arsenic Sulfide Phases and Properties

Computational chemistry plays a pivotal role in the prediction of novel arsenic sulfide phases and their properties. By employing methods like DFT and ab initio calculations, researchers can explore the potential energy landscape of the As-S system and identify stable or metastable structures that have not yet been synthesized.

For instance, theoretical investigations have predicted the existence of an As₄S₆ molecule, which was later observed in a crystalline light-induced alteration product of alacranite. researchgate.net This discovery highlights the predictive power of computational methods in materials science. Furthermore, computational studies have designed new phases of arsenic phosphorus alloys (AsₓP₁₋ₓ) and investigated their electronic structures and carrier mobilities using first-principles calculations. rsc.org These theoretical predictions can guide experimental efforts in synthesizing new materials with desired electronic and optoelectronic properties. rsc.org The integration of high-throughput computational screening with thermodynamic modeling, such as the CALPHAD method, can rapidly test the stability of predicted phases at relevant synthesis temperatures. researchgate.net

Advanced Material Applications and Device Engineering of Arsenic Sulfide

Chalcogenide Semiconductors in Optoelectronics and Photonics

Arsenic sulfide (B99878) (As₂S₃) is a key material in the development of optoelectronic and photonic devices due to its advantageous optical properties. As a chalcogenide semiconductor, it exhibits a unique combination of infrared transparency, high refractive index, and significant optical nonlinearity. These characteristics make it a versatile platform for a range of applications, from light detection to advanced optical signal processing.

Arsenic sulfide in its bulk form is a direct-bandgap semiconductor. Materials with a direct bandgap are capable of absorbing and emitting photons without the need for a change in crystal momentum, which is a highly efficient process. This property is particularly desirable for photovoltaic applications, as it facilitates the effective conversion of light into electrical energy. The bandgap of bulk arsenic sulfide (As₂S₃) is approximately 2.5 eV. While this specific bandgap value is higher than the optimal range for single-junction solar cells under standard solar spectra, its direct-bandgap nature remains a significant feature for its potential integration into specialized photovoltaic devices, possibly in multi-junction solar cells or for applications tailored to higher-energy photons.

Chalcogenide glasses, including arsenic sulfide, are distinguished by their high third-order optical nonlinearity. The nonlinear refractive index and absorption coefficient of these materials can be two to three orders of magnitude greater than that of silica (B1680970) glass in the near-infrared spectrum. This strong nonlinear response makes arsenic sulfide a suitable material for devices that rely on frequency conversion, a process that involves changing the frequency of light.

Arsenic sulfide's high third-order susceptibility (χ⁽³⁾) is advantageous for nonlinear processes. For instance, thin films of arsenic sulfide have been shown to exhibit a voltage-controllable second-order susceptibility (χ⁽²⁾) through electric field induced second harmonic (EFISH) generation. In experimental setups, a maximum χ⁽²⁾ value of 3.8 pm/V has been achieved, which is comparable to that of traditional nonlinear crystals. This tunability makes arsenic sulfide a promising candidate for hybrid photonic devices where the nonlinear optical response can be actively modulated.

Table 1: Comparison of Nonlinear Optical Properties

| Material | Nonlinearity Order | Key Parameter | Typical Value |

|---|---|---|---|

| Arsenic Sulfide (As₂S₃) | Third-Order (χ⁽³⁾) | Susceptibility | ~5 × 10⁻²⁰ m²/V² |

| Arsenic Sulfide (As₂S₃) | Second-Order (χ⁽²⁾) | Max. EFISH-induced | 3.8 pm/V |

This table is interactive. You can sort and filter the data.

The optical properties of arsenic sulfide make it an excellent material for fabricating waveguides and photonic crystals. Its high refractive index allows for strong light confinement, which is a fundamental requirement for efficient waveguiding. Additionally, its photosensitivity enables the direct writing of micro- and nanostructures using light, simplifying the fabrication of complex optical circuits.

Amorphous arsenic trisulfide (As₂S₃) is particularly noted for its wide transparency in the infrared spectral range and a high linear refractive index of approximately 2.42. These properties are exploited in the design of two-dimensional photonic crystals. Research has demonstrated the ability to create photonic band gaps in the near-infrared domain using a hexagonal lattice of holes patterned in an As₂S₃ film. A key innovation in this area is the all-optical tuning of the photonic band gap. By illuminating an already patterned photonic crystal with light at or above the band gap energy, the refractive index of the As₂S₃ can be modified. This light-induced change in refractive index allows for the spectral position of the band gap to be shifted without altering the physical structure of the crystal. For a refractive index change of 0.09, a shift of nearly 50 nm in the central wavelength of the photonic band gap has been achieved, offering a versatile method for creating tunable photonic devices.

Quantum Dots and Nanocrystals in Advanced Technologies

The transition from bulk arsenic sulfide to its nanoscale counterparts, such as quantum dots (QDs) and nanocrystals, leads to the emergence of novel size-dependent properties. These nanomaterials are at the forefront of research for various advanced technological applications due to their unique optical and electronic characteristics.

Quantum dots are semiconductor nanocrystals whose electronic and optical properties are dictated by their size due to quantum confinement effects. As the size of the quantum dot decreases, the energy gap between the discrete energy levels increases, leading to a blue shift in both the absorption and emission spectra. This size-dependent tunability allows for the precise engineering of the optical properties of the material.

A composite quantum dot system incorporating arsenic (III) sulfide-oxide with polypyrrole (As₂S₃-As₂O₃/Ppy) has been developed with a particle size of approximately 4 nm. This QD material exhibits a broad optical absorbance extending up to 600 nm. The ability to control the size and composition of such quantum dots allows for the tuning of their optical response across a wide spectral range, from ultraviolet to infrared. This tunability is crucial for designing optoelectronic devices with tailored spectral sensitivities.

Table 2: Optical Properties of As₂S₃-As₂O₃/Ppy Quantum Dot Photodetector

| Wavelength (nm) | Photocurrent Density (Jph) (mA/cm²) | Photoresponsivity (R) (mA/W) | Detectivity (D) (Jones) |

|---|---|---|---|

| 340 | 0.031 | 0.31 | 6.9 × 10⁷ |

| 540 | 0.027 | - | - |

This table is interactive. You can sort and filter the data.

The unique optical properties of arsenic sulfide quantum dots make them suitable for use in advanced imaging and sensing applications. Quantum dots are valued as fluorescent probes due to their high quantum yield, photostability, and size-tunable emission spectra.

The As₂S₃-As₂O₃/Ppy QD thin film has demonstrated significant potential as a light-sensing platform. Its sensitivity to a wide optical range enables its use in photodetectors capable of operating under diverse wavelength conditions. mdpi.com The material's photoresponsivity, which measures the efficiency of converting incident light into photocurrent, is highest at 340 nm (0.31 mA/W) and remains significant at 730 nm (0.26 mA/W). mdpi.com Furthermore, the calculated detectivity at 340 nm is 6.9 × 10⁷ Jones, indicating its capability to detect low levels of photons. mdpi.com Such nanoplatforms, which can be functionalized for specificity, hold promise for the development of highly sensitive optical sensors for various analytical applications. mdpi.comymerdigital.com The interaction of target analytes with the surface of the quantum dots can lead to changes in their photoluminescence, providing a detectable signal for sensing. researchgate.net

Amorphous and Glassy Arsenic Sulfide for Optical Components

Amorphous and glassy forms of arsenic sulfide are pivotal in the engineering of advanced optical components, primarily due to their unique interactions with light, particularly in the infrared spectrum. researchgate.netresearchgate.net These materials, belonging to the family of chalcogenide glasses, offer a versatile platform for creating both passive and active photonic devices. chalcogen.ro Their non-crystalline structure is fundamental to their valuable optical properties, which can be precisely manipulated for various applications. chalcogen.rounideb.hu

Infrared Transparency and Optical Transmission Research

Arsenic sulfide glass is renowned for its excellent transparency in the infrared (IR) region of the electromagnetic spectrum. optica.orgazom.com Research has demonstrated that these glasses can transmit infrared light up to wavelengths of 12–13 microns, a range where conventional oxide-based glasses are opaque. optica.org This property makes arsenic sulfide an invaluable material for manufacturing IR-transmitting lenses, windows, and optical fibers. refractiveindex.infowikipedia.org

The optical transmission of arsenic sulfide glass is a subject of ongoing research to minimize losses and enhance performance. The lowest optical losses achieved in multimode fibers made from arsenic-sulfide glass are in the range of 12–14 dB/km. researchgate.net However, real-world optical losses are often higher than theoretical predictions due to impurities and structural defects. researchgate.net Factors that can affect the infrared transmission include the presence of hydrogen, oxygen, and carbon impurities, which can introduce absorption bands within the transmission window. researchgate.net For instance, water (H₂O) and hydrogen sulfide (H₂S) can cause absorption at specific wavelengths. refractiveindex.info Stationary irradiation with X-ray quanta has also been shown to significantly increase the absorption of IR radiation in arsenic sulfide fibers. cyberleninka.ru

Table 1: Optical Transmission Properties of Arsenic Sulfide Glass

| Property | Value/Range | Notes |

| Transmission Range | 620 nm to 11 µm wikipedia.org | Useful for applications in the near-infrared (NIR) and mid-infrared (mid-IR) regions. |

| Refractive Index | ~2.40 to 3.02 nih.gov | High refractive index is beneficial for lens design. |

| Minimum Optical Loss | 12–14 dB/km researchgate.net | Achieved in high-purity multimode optical fibers. |

| Common Impurity Absorption | ~2.8 µm nist.gov | Associated with water (O-H bond) absorption. |

Photoinduced Structural Changes and Anisotropy

A defining characteristic of amorphous arsenic sulfide is its susceptibility to photoinduced structural changes when exposed to light, particularly bandgap laser irradiation. unideb.huresearchgate.net These phenomena, including photodarkening and photoinduced anisotropy, are central to the material's application in optical recording and diffractive optics. unideb.hutandfonline.com

Photodarkening refers to a red shift in the optical absorption edge, which makes the material less transparent to light of certain wavelengths after exposure. This effect is associated with local atomic structural changes, such as an increase in "wrong" bonds (e.g., As-As or S-S instead of As-S), an enlargement of the As-S-As bond angle, and alterations in the dihedral angles between adjacent AsS₃ pyramids. bohrium.com Conversely, under certain conditions, such as in nanocomposites, a blue shift (photobleaching) has been observed, accompanied by an increase in the bandgap energy. unideb.hu

Photoinduced anisotropy is the phenomenon where the material's optical properties become dependent on the polarization of the incident light. This effect is also rooted in light-induced rearrangements of the atomic structure. researchgate.net These reversible changes allow for the writing and erasing of optical information, making arsenic sulfide a candidate for optical data storage media. tandfonline.com The transformation from an amorphous to a crystalline phase can also be induced by laser irradiation, which significantly alters the material's structural and optical properties. unideb.hu

Chemical Sensing and Dielectric Material Applications

The unique electronic and surface properties of arsenic sulfide extend its utility to the realms of chemical sensing and dielectric materials. Its ability to interact with various molecules and its tunable electrical characteristics are at the core of these applications.

Nanosensor Development for Volatile Organic Compounds

Arsenic trisulfide (As₂S₃) nanosheets have been investigated as potential materials for the development of nanosensors for detecting volatile organic compounds (VOCs). acs.org VOCs are a broad class of organic chemicals that are emitted as gases and can have significant environmental and health implications. rsc.orgnih.gov The development of sensitive and selective VOC sensors is therefore a critical area of research. researchgate.netresearchgate.net

First-principles calculations based on density functional theory (DFT) have been used to study the sensing properties of As₂S₃ nanosheets toward VOCs like methanal, ethanal, and propanal. acs.org The study found that pristine As₂S₃ sheets show potential for sensing these compounds, and that creating defects (such as vacancies) or substituting atoms in the nanosheet can enhance the binding energies of the VOCs, thereby improving the sensor's sensitivity. acs.org

Table 2: Adsorption Energies of VOCs on Modified As₂S₃ Nanosheets

| VOC | Modified As₂S₃ System | Adsorption Energy (Eₐ) |

| Methanal | Cv–As₂S₃ | Enhanced |

| Ethanal | Ge–As₂S₃ | Enhanced |

| Propanal | Ge–As₂S₃ | Enhanced |

Data sourced from DFT calculations, indicating improved binding energies with specific modifications. acs.org

Dielectric Properties and Tunability

The dielectric constant of a material is a measure of its ability to store electrical energy in an electric field. Arsenic sulfide exhibits interesting dielectric properties that can be tuned, making it suitable for various electronic and photonic applications. acs.org

DFT studies have shown that the static dielectric constant of As₂S₃ nanosheets is influenced by their structural characteristics. acs.org The introduction of vacancy defects or the substitution with foreign atoms can alter the dielectric constant. For example, the calculated dielectric constants for As₂S₃ with an arsenic vacancy (Vₐₛ–As₂S₃), a sulfur vacancy (Vₛ–As₂S₃), a carbon vacancy (Cv–As₂S₃), and substitutions with phosphorus (P–As₂S₃), selenium (Se–As₂S₃), and germanium (Ge–As₂S₃) were found to be 4.34, 4.44, 4.18, 4.60, 4.66, and 4.61, respectively. acs.org This tunability of the dielectric constant opens up possibilities for designing dielectric materials with specific properties for capacitors, insulators, and other electronic components.

Emerging Applications in Thermoelectrics and Switching Devices

Recent research has begun to explore the potential of arsenic sulfide in more advanced applications, including thermoelectrics and electronic switching devices, leveraging its semiconductor properties.

In the realm of electronics, arsenic plays a crucial role in the operation of sulfur-based ovonic threshold switching (OTS) selectors. ox.ac.ukcam.ac.uk These devices are critical components for suppressing sneak currents in high-density 3D phase-change memory (PCM) arrays. researchgate.net The incorporation of arsenic into germanium sulfide (GeS) has been shown to significantly improve the performance of these switches. ox.ac.uk Adding arsenic increases the crystallization temperature by over 100 °C, which enhances the switching repeatability and prolongs the device's lifetime. researchgate.netresearchgate.net This improvement is attributed to the formation of stronger As-S bonds, which reduces leakage current and suppresses operational voltage drift, enabling the development of high-performance memory devices. ox.ac.ukcam.ac.ukresearchgate.net

Investigation of Material Interactions at the Cellular Level for Mechanistic Understanding

A comprehensive understanding of the interactions between arsenic sulfide and biological systems at the cellular level is fundamental to its application in advanced materials and device engineering, particularly in biomedicine. Research has focused on elucidating the molecular mechanisms through which arsenic sulfide exerts its effects, revealing a complex interplay of cellular uptake, signal transduction pathway modulation, and gene expression regulation. These investigations have primarily utilized various cancer cell lines to map the cytotoxic and therapeutic pathways of different forms of arsenic sulfide, such as tetraarsenic tetrasulfide (As₄S₄), also known as realgar.

The cellular response to arsenic sulfide is multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cellular proliferation through cell cycle arrest, and the modulation of key proteins involved in cancer progression and chemoresistance. researchgate.netfrontiersin.orgnih.gov The primary mechanism often involves the interaction of soluble arsenic species with thiol groups on proteins, initiating a cascade of intracellular events. frontiersin.org

Cellular Uptake and Intracellular Fate

The initial interaction involves the uptake of arsenic sulfide particles by cells, a process influenced by the material's physicochemical properties such as size and surface chemistry. aginganddisease.orgnih.gov While the precise uptake mechanisms for arsenic sulfide are still under investigation, nanoparticles are generally internalized through endocytotic pathways. nih.govnih.gov Once inside the cell, the arsenic-sulfur compounds can undergo transformation. For instance, in the presence of sulfide, arsenite can form thioarsenates. nih.gov Studies suggest that these thioarsenates may either regulate the amount of free arsenite available for cellular uptake or be transported into the cell and rapidly reduced intracellularly to arsenite, which has been identified as the dominant intracellular arsenic species in some models. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A predominant mechanism of arsenic sulfide's cellular action is the induction of apoptosis. This process is often dependent on the concentration and duration of exposure. nih.govnih.gov

Signaling Pathways: Arsenic sulfide has been shown to activate intrinsic apoptotic pathways. In acute promyelocytic leukemia (APL) cells, realgar induces cell death via the Bcl-2/Bax/Cyt-C/AIF signaling pathway. nih.gov This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov In other contexts, such as HPV16-positive cervical cancer cells, realgar was found to induce apoptosis while upregulating Bcl-2 and downregulating Bax and caspase-3. nih.gov The activation of executioner caspases, such as caspase-3 and caspase-9, has been identified as a critical step in the apoptotic cascade induced by As₄S₄ in solid tumor cells. nih.gov

Cell Cycle Regulation: Beyond inducing apoptosis, arsenic sulfide can inhibit cancer cell proliferation by arresting the cell cycle. researchgate.netnih.gov In APL cells treated with realgar, cell cycle arrest was observed at the S and G2/M phases, preventing the cells from proceeding through mitosis and effectively halting their proliferation in a dose-dependent manner. nih.gov This G2/M phase arrest is a recurring finding in studies on breast cancer cells as well. researchgate.netfrontiersin.org

Modulation of Gene and Protein Expression

Arsenic sulfide's interaction at the cellular level extends to the significant alteration of gene and protein expression, affecting various signaling pathways critical for cell survival, proliferation, and chemoresistance.

One key finding is the ability of arsenic sulfide to reverse cisplatin (B142131) resistance in non-small cell lung cancer (NSCLC) cells by targeting Programmed Death-Ligand 1 (PD-L1). proquest.com As₄S₄ was shown to block the overexpression of PD-L1 in cisplatin-resistant cells, thereby increasing the apoptosis induced by the chemotherapy drug. proquest.com Furthermore, in lymphoma cell lines, arsenic sulfide alters the expression of several apoptosis-associated genes, including BAX, Bcl-2, BCL2L1 (Bcl-xL), MYC (c-Myc), and PIM. nih.gov

The table below summarizes key research findings on the modulation of specific genes and proteins by arsenic sulfide in various cell lines.

| Cell Line | Arsenic Sulfide Form | Target Gene/Protein | Observed Effect | Reference |

| NB4 (APL) | Realgar (As₄S₄) | Bcl-2 | Downregulation | nih.gov |

| Bax | Upregulation | nih.gov | ||

| Cyt-C | Upregulation | nih.gov | ||

| AIF | Upregulation | nih.gov | ||

| SiHa & S12 (Cervical) | Realgar (As₄S₄) | HPV16 E7 | Downregulation | nih.gov |

| Bax | Downregulation | nih.gov | ||

| Caspase-3 | Downregulation | nih.gov | ||

| Bcl-2 | Upregulation | nih.gov | ||

| Raji (B-lymphoma) | As₂S₂ | BAX, Bcl-2, BCL2L1, MYC, PIM | Altered mRNA Expression | nih.gov |

| A549/DDP (NSCLC) | As₄S₄ | PD-L1 | Blocks Overexpression | proquest.com |

Cytotoxic Effects and Other Mechanistic Insights

The culmination of these cellular interactions is a potent cytotoxic effect on various cancer cell lines. This cytotoxicity is often dose-dependent. For example, As₄S₄ nanoparticles have demonstrated significant anticancer effects against multiple myeloma cell lines. researchgate.net Other mechanistic actions include the increased accumulation of reactive oxygen species (ROS) within cells, which can induce oxidative stress and contribute to apoptosis. researchgate.netfrontiersin.org

The table below presents data on the cytotoxic efficacy of arsenic sulfide nanoparticles from a study on multiple myeloma.

| Cell Line | Compound | IC₅₀ (Half-maximal inhibitory concentration) | Reference |

| RPMI-LR5 | As₄S₄ Nanoparticles | 0.57 µg/mL | researchgate.net |

| OPM1 | As₄S₄ Nanoparticles | 0.21 µg/mL | researchgate.net |

Environmental Geochemistry and Biogeochemical Transformations of Arsenic Sulfide

Formation Mechanisms of Arsenic Sulfide (B99878) Minerals in Natural Environments

Arsenic sulfide minerals, such as orpiment (As₂S₃) and realgar (AsS), are significant sinks for arsenic in sulfidic environments. Their formation can occur through both abiotic and biotic pathways, particularly in hydrothermal systems and anoxic sediments.

Abiotic Precipitation Processes

The precipitation of arsenic sulfide minerals from solution is fundamentally governed by the concentrations of dissolved arsenic and sulfide, as well as by physicochemical parameters like pH and temperature. In anoxic environments where sulfide is present, arsenite (As(III)) can react with hydrogen sulfide (H₂S) to form arsenic sulfide precipitates. nih.govmdpi.com The formation of orpiment and realgar has been traditionally considered an abiotic process, especially in thermal springs. tandfonline.com The stoichiometry of the available As(III) and H₂S influences the specific mineral phase that forms. nih.gov For instance, the precipitation of As₂S₃ is favored at pH values below 7, and the required pH for precipitation decreases as the H₂S concentration increases. nih.gov

Microbially Mediated Mineralization and Dissimilatory Reduction

Microorganisms play a crucial role in the formation of arsenic sulfide minerals by mediating the reduction of arsenate (As(V)) and sulfate (B86663) (SO₄²⁻). Sulfate-reducing bacteria (SRB) produce hydrogen sulfide under anaerobic conditions, which can then react with arsenite to form arsenic sulfides. ub.bwmdpi.com This process effectively removes arsenic from the aqueous phase. ub.bw

Several studies have provided evidence for the direct involvement of bacteria in arsenic sulfide precipitation. For example, the bacterium Desulfotomaculum auripigmentum has been shown to reduce both As(V) and sulfate, leading to the intracellular and extracellular precipitation of As₂S₃. nih.govasm.org The biomineralization of arsenic sulfides is significantly enhanced under mildly acidic conditions. nih.gov Research has demonstrated that the rate of arsenic removal can be up to 17 times greater at a pH of 6.1 compared to a pH of 7.2. nih.gov The resulting precipitates are often a mixture of orpiment and realgar, with the proportion of orpiment increasing with higher pH. nih.gov The close association between bacteria and the mineral formation, as observed through scanning electron microscopy, supports the microbial role in this process. nih.gov

The microbial reduction of As(V) and SO₄²⁻ is a key process in the biogeochemical cycling of arsenic, leading to the formation of arsenic-sulfide minerals (ASM). nih.govresearchgate.net This biomineralization can be a significant pathway for arsenic immobilization in iron-poor systems. nih.gov

Role in Hydrothermal Systems and Biomass Preservation

Hydrothermal systems are prime locations for the formation of arsenic sulfide minerals due to the high concentrations of both arsenic and sulfur in the hydrothermal fluids. researchgate.netresearchgate.net In these environments, arsenic-sulfide mineralization has been identified as a key mechanism for the preservation of biomass in seafloor massive sulfide hydrothermal diffuser chimneys. goldschmidt.infogoldschmidt.info The precipitation of arsenic sulfides, such as orpiment and realgar, can occur through both inorganic and biologically influenced pathways within these systems. researchgate.net The specific mineral phases and their morphologies (e.g., euhedral crystals, colloform aggregates, filaments) are influenced by the composition of the hydrothermal fluids and the temperature of precipitation. researchgate.net The presence of amorphous arsenic sulfide nanoparticles has also been reported in shallow-water hydrothermal systems, highlighting a previously less considered fraction of arsenic in these environments. researchgate.net

Arsenic Speciation and Mobility in Sulfidic Aqueous Systems

In sulfidic waters, the speciation of arsenic is more complex than in non-sulfidic systems. The substitution of oxygen by sulfur in the arsenic coordination sphere leads to the formation of thioarsenic species, which significantly influences arsenic's mobility and reactivity.

Thioarsenite and Thioarsenate Chemistry and Stability

When dissolved sulfide is present, it can react with arsenite (As(III)) and arsenate (As(V)) to form thioarsenites and thioarsenates, respectively. researchgate.netnih.gov Thioarsenates are generally more stable than thioarsenites, especially in the presence of oxygen. d-nb.inforesearchgate.net Thioarsenites are highly labile and can rapidly convert to thioarsenates if exposed to even trace amounts of oxygen. d-nb.info